molecular formula C14H6Cl2N2S3 B15375038 1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene) CAS No. 40939-71-7

1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene)

Cat. No.: B15375038
CAS No.: 40939-71-7
M. Wt: 369.3 g/mol
InChI Key: UHHDNEGHBOGHHS-UHFFFAOYSA-N
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Description

1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene) is a useful research compound. Its molecular formula is C14H6Cl2N2S3 and its molecular weight is 369.3 g/mol. The purity is usually 95%.
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Biological Activity

1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene), a compound featuring isothiocyanate functional groups, has garnered attention due to its potential biological activities. Isothiocyanates are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure

The chemical structure of 1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene) can be represented as follows:

  • Molecular Formula : C14_{14}H10_{10}Cl2_2N2_2S2_2
  • IUPAC Name : 1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene)

Synthesis and Characterization

The synthesis of isothiocyanates typically involves the reaction of thiourea derivatives with halogenated compounds. For 1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene), a method involving the reaction of sulfonyl chloride with 2-chloro-4-isothiocyanatobenzene is commonly employed. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Isothiocyanates have been extensively studied for their anticancer properties. Research indicates that compounds with isothiocyanate moieties can induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of isothiocyanates to modulate cell signaling pathways, leading to cell cycle arrest and apoptosis.
  • Case Study : A study demonstrated that similar isothiocyanates exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, suggesting that 1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene) may exhibit comparable efficacy.
CompoundCell LineIC50_{50} (µM)
Compound AMCF-75.0
Compound BHCT-1163.5
1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene) TBDTBD

Antimicrobial Activity

Isothiocyanates are known for their antimicrobial properties against a range of pathogens.

  • Mechanism : They disrupt microbial membranes and inhibit essential metabolic pathways.
  • Research Findings : In vitro studies have shown that isothiocyanates can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coliTBD
S. aureusTBD

Anti-inflammatory Activity

The anti-inflammatory properties of isothiocyanates have been linked to their ability to inhibit pro-inflammatory cytokines.

  • Case Study : Research indicates that compounds with similar structures can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages.

Properties

CAS No.

40939-71-7

Molecular Formula

C14H6Cl2N2S3

Molecular Weight

369.3 g/mol

IUPAC Name

2-chloro-1-(2-chloro-4-isothiocyanatophenyl)sulfanyl-4-isothiocyanatobenzene

InChI

InChI=1S/C14H6Cl2N2S3/c15-11-5-9(17-7-19)1-3-13(11)21-14-4-2-10(18-8-20)6-12(14)16/h1-6H

InChI Key

UHHDNEGHBOGHHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Cl)SC2=C(C=C(C=C2)N=C=S)Cl

Origin of Product

United States

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